Glutaryl-Ala-Ala-Ala-4MbetaNA
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Overview
Description
Glutaryl-Ala-Ala-Ala-4MbetaNA is a synthetic peptide substrate used in various biochemical assays. It is composed of a glutaryl group attached to a tripeptide sequence of alanine residues, followed by a 4-methoxy-2-naphthylamine (4MbetaNA) moiety. This compound is particularly useful in enzymatic studies, where it serves as a substrate for proteases and peptidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Ala-Ala-Ala-4MbetaNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin support. Subsequent alanine residues are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the tripeptide sequence is assembled, the glutaryl group is introduced through a coupling reaction with glutaric anhydride. Finally, the 4-methoxy-2-naphthylamine moiety is attached via a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Glutaryl-Ala-Ala-Ala-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases and peptidases. These enzymes cleave the peptide bond, releasing the 4-methoxy-2-naphthylamine moiety, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases and Peptidases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.
Temperature: Reactions are usually carried out at physiological temperatures (37°C).
Major Products Formed
The primary product of the enzymatic hydrolysis of this compound is 4-methoxy-2-naphthylamine, which can be quantified to measure enzyme activity.
Scientific Research Applications
Glutaryl-Ala-Ala-Ala-4MbetaNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:
Enzyme Kinetics: Used to study the activity and specificity of proteases and peptidases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.
Diagnostic Assays: Utilized in clinical diagnostics to measure enzyme levels in biological samples.
Biological Research: Helps in understanding protein degradation pathways and cellular processes involving proteolysis.
Mechanism of Action
The mechanism of action of Glutaryl-Ala-Ala-Ala-4MbetaNA involves its recognition and cleavage by specific proteases and peptidases. The enzyme binds to the peptide substrate, positioning the scissile bond within the active site. Catalytic residues within the enzyme facilitate the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This product can be detected and quantified, providing insights into enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
Glutaryl-Ala-Ala-Ala-pNA: Similar to Glutaryl-Ala-Ala-Ala-4MbetaNA but with a p-nitroaniline (pNA) moiety instead of 4-methoxy-2-naphthylamine.
Suc-Ala-Ala-Ala-pNA: Contains a succinyl group instead of a glutaryl group.
Boc-Ala-Ala-Ala-4MbetaNA: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of a glutaryl group.
Uniqueness
This compound is unique due to its specific combination of a glutaryl group and a 4-methoxy-2-naphthylamine moiety. This structure provides distinct spectral properties, making it particularly useful in spectrophotometric assays. Additionally, the glutaryl group enhances the substrate’s stability and solubility, improving its performance in various biochemical applications.
Properties
Molecular Formula |
C25H32N4O7 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H32N4O7/c1-14(26-21(30)10-7-11-22(31)32)23(33)27-15(2)24(34)28-16(3)25(35)29-18-12-17-8-5-6-9-19(17)20(13-18)36-4/h5-6,8-9,12-16H,7,10-11H2,1-4H3,(H,26,30)(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t14-,15-,16-/m0/s1 |
InChI Key |
JVKKIMYBLODMLM-JYJNAYRXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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